- Identical Molecular Strings Woven Differently by Intermolecular Interactions in Dimorphs of myo-Inositol 1,3,5-Orthobenzoate, Crystal Growth & Design, 2005, 5(5), 1977-1982
Cas no 865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-)
865534-12-9 structure
Product Name:myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
CAS-Nr.:865534-12-9
MF:C13H14O6
MW:266.246664524078
CID:5597187
Update Time:2023-09-26
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3,5-O-(Phenylmethylidyne)-myo-inositol
- myo-Inositol 1,3,5-orthobenzoate
- 1,3,5-O-(Phenylmethylidyne)-myo-inositol (ACI)
- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
-
- Inchi: 1S/C13H14O6/c14-7-10-8(15)12-9(16)11(7)18-13(17-10,19-12)6-4-2-1-3-5-6/h1-5,7-12,14-16H/t7-,8-,9-,10?,11?,12?,13?
- InChI-Schlüssel: WOBHRXCFLKNURW-VNOUZBAXSA-N
- Lächelt: C1=CC=CC=C1C12OC3[C@H](O)C([C@H](C(O1)[C@@H]3O)O)O2
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1C:H2SO4, S:DMSO, rt; 10-12 h, 70-80°C
Referenz
- Design, synthesis and biological evaluation of new Myo-inositol derivatives as potential RAS inhibitors, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127290
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:DL-Camphorsulfonic acid, S:DMSO, 5 h, 80°C, 250 mbar
Referenz
- Synthesis of 2-diphospho-myo-inositol 1,3,4,5,6-pentakisphosphate and a photocaged analogue, Organic & Biomolecular Chemistry, 2016, 14(24), 5559-5562
Herstellungsverfahren 4
Reaktionsbedingungen
1.1C:H2SO4 (silica-supported sulfuric acid (solid acid), S:DMSO, 0.5 h, 60°C, 400 mbar
1.2R:NaHCO3, S:H2O
1.2R:NaHCO3, S:H2O
Referenz
- H2SO4-silica: an eco-friendly heterogeneous catalyst for the differential protection of myo-inositol hydroxyl groups, RSC Advances, 2013, 3(20), 7321-7329
Herstellungsverfahren 5
Reaktionsbedingungen
1.1R:D-Camphorsulfonic acid, S:DMSO
Referenz
- Synthesis of Unsymmetric Diphospho-Inositol Polyphosphates, Angewandte Chemie, 2013, 52(27), 6912-6916
Herstellungsverfahren 6
Reaktionsbedingungen
1.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Referenz
- Rapid and efficient routes to phosphatidylinositol 3,4,5-trisphosphates via myo-inositol orthobenzoate, Tetrahedron Letters, 2007, 48(11), 1923-1926
Herstellungsverfahren 7
Reaktionsbedingungen
1.1C:D-Camphorsulfonic acid, S:DMF, 140°C
1.2R:Et3N, neutralized; cooled
1.2R:Et3N, neutralized; cooled
Referenz
- Chiral desymmetrization of myo-inositol 1,3,5-orthobenzoate gives rapid access to precursors for second messenger analogs, Tetrahedron: Asymmetry, 2006, 17(2), 171-174
Herstellungsverfahren 8
Reaktionsbedingungen
1.1S:DMSO
Referenz
- Desymmetrization of myo-inositol derivatives by lanthanide catalyzed phosphitylation with C2-symmetric phosphites, Bioorganic & Medicinal Chemistry, 2015, 23(12), 2854-2861
Herstellungsverfahren 9
Reaktionsbedingungen
1.1C:D-Camphorsulfonic acid, S:DMSO, 3 h, 60-80°C; cooled
1.2R:Et3N, rt
1.2R:Et3N, rt
Referenz
- Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility, Journal of Organic Chemistry, 2013, 78(6), 2275-2288
Herstellungsverfahren 10
Reaktionsbedingungen
1.1C:Pd(OH)2, S:MeOH, 72 h, reflux
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Referenz
- Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphate, Tetrahedron, 2012, 68(47), 9769-9776
Herstellungsverfahren 11
Reaktionsbedingungen
1.130 min, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
Referenz
- Investigating organization of molecules that facilitates intermolecular acyl transfer in crystals: reactivity and x-ray structures of O-benzoyl-myo-inositol 1,3,5-orthoesters, European Journal of Organic Chemistry, 2007, (7), 1153-1159
Herstellungsverfahren 12
Reaktionsbedingungen
1.1R:D-Camphorsulfonic acid, S:DMSO, 3 h, 80°C, 30-40 mbar
Referenz
- Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2'-phenyl-1',3'-dioxolan-2'-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5, Chemical Communications (Cambridge, 2006, (28), 2989-2991
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Raw materials
- i-Inositol
- Trimethyl orthobenzoate
- 6,8,9-tris(benzyloxy)-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decane
- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-, 2,4-dibenzoate
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Preparation Products
myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Verwandte Literatur
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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